4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-32-21-12-8-20(9-13-21)30-17-18(16-25(30)31)26-28-23-4-2-3-5-24(23)29(26)14-15-33-22-10-6-19(27)7-11-22/h2-13,18H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPWNBLFBMTTIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution reaction where the benzimidazole intermediate reacts with 4-chlorophenoxyethyl bromide in the presence of a base.
Formation of the Pyrrolidinone Ring: The final step involves cyclization of the intermediate with 4-methoxyphenylacetic acid under dehydrating conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can yield aniline derivatives.
Scientific Research Applications
4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The chlorophenoxy and methoxyphenyl groups can enhance binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their differentiating features are summarized below:
Key Observations:
Substituent Position and Electronic Effects: The 4-methoxyphenyl group in the target compound may improve solubility compared to 4-chlorophenyl () or 4-butylphenyl (), which are more lipophilic .
Linker Modifications: Replacement of the ethyl-phenoxy linker with a piperidinyl-oxoethyl chain () could alter conformational flexibility and hydrogen-bonding capacity .
Biological Activity Trends: While direct data for the target compound are lacking, pyridin-2-one derivatives with 4-hydroxy-3-methoxyphenyl groups () exhibit antioxidant activity (up to 79.05% DPPH scavenging), suggesting methoxy groups may enhance radical stabilization .
Biological Activity
The compound 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one , also known as D011-6235, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on various studies.
- Molecular Formula : C27H26ClN3O2
- Molecular Weight : 459.98 g/mol
- CAS Number : Not specified
- IUPAC Name : this compound
Synthesis and Structure
The synthesis of D011-6235 involves a multi-step process that incorporates various organic reactions to construct the benzodiazolyl and pyrrolidinone frameworks. The structure has been confirmed through techniques such as NMR and X-ray crystallography, revealing intricate interactions between functional groups that may influence its biological activity.
Neuroprotective Effects
Recent studies have highlighted the compound's neuroprotective properties. In vivo experiments demonstrated that D011-6235 significantly prolonged survival times in mice subjected to acute cerebral ischemia. The compound exhibited potent neuroprotective activity by reducing mortality rates across all tested doses .
Anti-inflammatory Properties
D011-6235 has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism through which it may exert protective effects in neurodegenerative diseases .
Pharmacological Profile
A comprehensive pharmacological profile indicates that D011-6235 interacts with various biological targets. The compound has been shown to modulate neurotransmitter systems, potentially influencing pathways involved in mood regulation and cognitive function. Additionally, its affinity for certain receptors suggests a role in pain modulation .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing 4-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one?
- Answer : Synthesis involves multi-step reactions, including benzodiazole core formation, pyrrolidinone ring functionalization, and aromatic substitution. Key parameters include:
- Temperature : Optimal ranges (e.g., 60–80°C for coupling reactions) to prevent side-product formation.
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates .
- Catalysts : Use of sodium hydride (NaH) for deprotonation or palladium catalysts for cross-coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC for final purity (>95%) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer : Analytical techniques include:
- NMR spectroscopy : and NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for C₂₇H₂₅ClN₃O₃: 478.15 g/mol) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions .
Q. What are the preliminary biological screening methods for this compound?
- Answer : Initial assays focus on:
- Enzyme inhibition : Kinase or receptor-binding assays (e.g., adenosine A₂A receptor inhibition at IC₅₀ < 1 μM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
- ADME profiling : Solubility (logP ~3.5) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity against adenosine receptors?
- Answer : Rational design strategies include:
- Substituent tuning : Replacing 4-methoxyphenyl with fluorophenyl groups improves receptor affinity (ΔG binding < -9 kcal/mol via docking) .
- Scaffold hybridization : Introducing morpholine or piperazine rings enhances blood-brain barrier penetration .
- SAR studies : Comparative analysis of derivatives (e.g., 3-chloro vs. 4-chloro substituents) using in vitro binding assays .
Q. What computational methods predict the compound’s interaction with GABA receptors?
- Answer : Molecular dynamics (MD) simulations and docking (AutoDock Vina) model interactions:
- Binding pockets : Benzodiazole moiety binds to GABA_A receptor’s β-subunit (key residues: Tyr157, Phe200) .
- Free energy calculations : MM/GBSA estimates ΔG values to prioritize derivatives .
- Contradiction resolution : Discrepancies between in silico and in vitro data require re-evaluating protonation states or solvent models .
Q. How are reaction kinetics optimized for large-scale synthesis without compromising yield?
- Answer : Process optimization involves:
- Flow chemistry : Continuous reactors reduce reaction time (e.g., from 24h to 2h for benzodiazole formation) .
- DoE (Design of Experiments) : Taguchi methods identify critical factors (e.g., solvent ratio, catalyst loading) .
- Scale-up challenges : Addressing exothermic reactions (e.g., using jacketed reactors for temperature control) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
